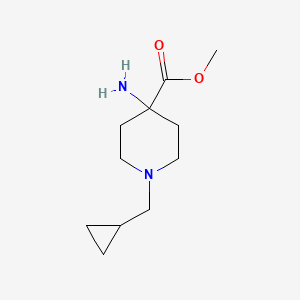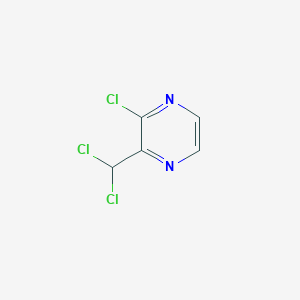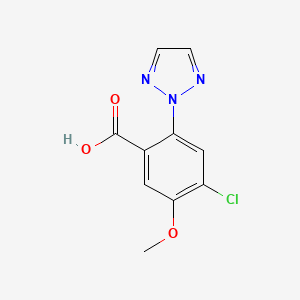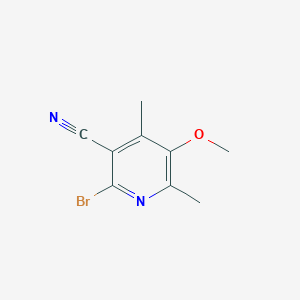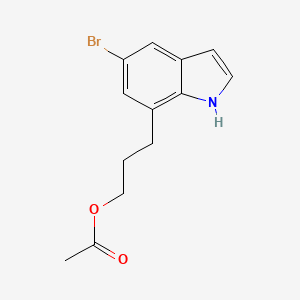
3-(5-Bromo-1H-indol-7-YL)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-1H-indol-7-YL)propyl acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 3-(5-Bromo-1H-indol-7-YL)propyl acetate typically involves the bromination of an indole precursor followed by the introduction of the propyl acetate group. One common synthetic route includes:
Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(5-Bromo-1H-indol-7-YL)propyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(5-Bromo-1H-indol-7-YL)propyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-1H-indol-7-YL)propyl acetate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The bromine atom and acetate group may also play roles in its activity, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other brominated indole derivatives and indole-based acetates. Compared to these, 3-(5-Bromo-1H-indol-7-YL)propyl acetate is unique due to its specific substitution pattern and side chain, which may confer distinct biological activities and chemical reactivity .
Similar Compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
3-(5-bromo-1H-indol-7-yl)propyl acetate |
InChI |
InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-7-12(14)8-11-4-5-15-13(10)11/h4-5,7-8,15H,2-3,6H2,1H3 |
Clave InChI |
UCPQTQSJSBUTHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC1=C2C(=CC(=C1)Br)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


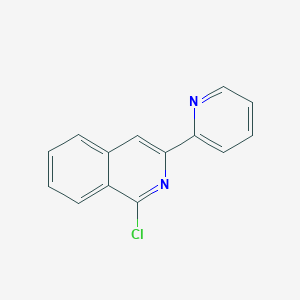
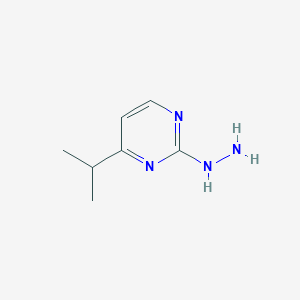
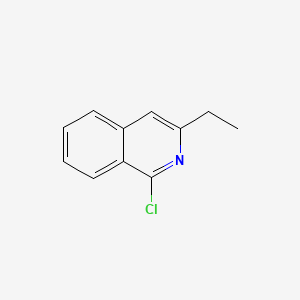
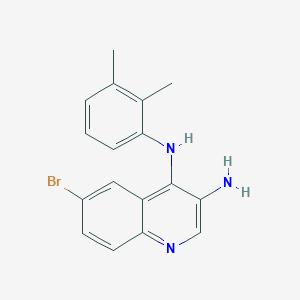
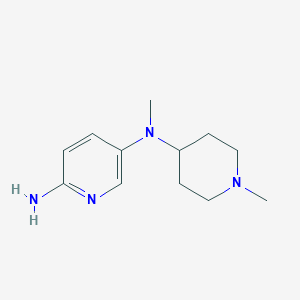
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
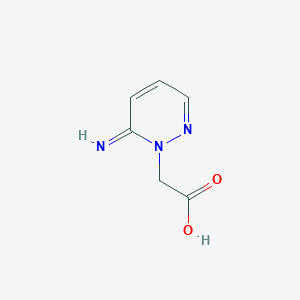
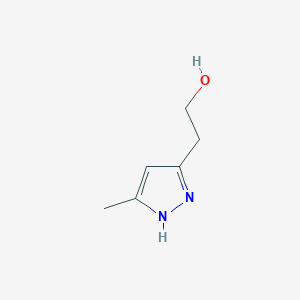
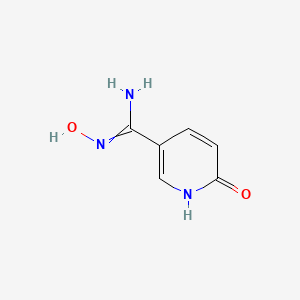
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
